2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Brand Name:
Vulcanchem
CAS No.:
120928-03-2
VCID:
VC0055623
InChI:
InChI=1S/C61H88N18O22/c1-27(2)46(77-49(89)28(3)69-51(91)40(22-44(85)86)73-56(96)42(25-80)76-50(90)35(62)20-33-24-66-26-68-33)57(97)74-38(18-31-10-7-6-8-11-31)55(95)79-48(30(5)82)59(99)75-41(23-45(87)88)53(93)72-39(21-43(63)84)52(92)71-37(19-32-13-15-34(83)16-14-32)54(94)78-47(29(4)81)58(98)70-36(60(100)101)12-9-17-67-61(64)65/h6-8,10-11,13-16,24,26-30,35-42,46-48,80-83H,9,12,17-23,25,62H2,1-5H3,(H2,63,84)(H,66,68)(H,69,91)(H,70,98)(H,71,92)(H,72,93)(H,73,96)(H,74,97)(H,75,99)(H,76,90)(H,77,89)(H,78,94)(H,79,95)(H,85,86)(H,87,88)(H,100,101)(H4,64,65,67)
SMILES:
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N
Molecular Formula:
C61H88N18O22
Molecular Weight:
1425.5 g/mol
2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
CAS No.: 120928-03-2
Main Products
VCID: VC0055623
Molecular Formula: C61H88N18O22
Molecular Weight: 1425.5 g/mol
CAS No. | 120928-03-2 |
---|---|
Product Name | 2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Molecular Formula | C61H88N18O22 |
Molecular Weight | 1425.5 g/mol |
IUPAC Name | 2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Standard InChI | InChI=1S/C61H88N18O22/c1-27(2)46(77-49(89)28(3)69-51(91)40(22-44(85)86)73-56(96)42(25-80)76-50(90)35(62)20-33-24-66-26-68-33)57(97)74-38(18-31-10-7-6-8-11-31)55(95)79-48(30(5)82)59(99)75-41(23-45(87)88)53(93)72-39(21-43(63)84)52(92)71-37(19-32-13-15-34(83)16-14-32)54(94)78-47(29(4)81)58(98)70-36(60(100)101)12-9-17-67-61(64)65/h6-8,10-11,13-16,24,26-30,35-42,46-48,80-83H,9,12,17-23,25,62H2,1-5H3,(H2,63,84)(H,66,68)(H,69,91)(H,70,98)(H,71,92)(H,72,93)(H,73,96)(H,74,97)(H,75,99)(H,76,90)(H,77,89)(H,78,94)(H,79,95)(H,85,86)(H,87,88)(H,100,101)(H4,64,65,67) |
Standard InChIKey | OZQVVUDUPMJWPH-UHFFFAOYSA-N |
SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Sequence | HSDAVFXDNYXR |
PubChem Compound | 25082537 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume